

In Silico Prediction of "Benzothiazol-2-ylmethyl-methyl-amine" Targets: A Technical Guide

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Compound of Interest

Compound Name: **Benzothiazol-2-ylmethyl-methyl-amine**

Cat. No.: **B106137**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel compound "**Benzothiazol-2-ylmethyl-methyl-amine**" (CAS No. 17681-30-0). This document outlines a systematic approach, from initial computational screening to experimental validation, designed to elucidate the mechanism of action and potential therapeutic applications of this benzothiazole derivative.

Introduction to Benzothiazol-2-ylmethyl-methyl-amine

Benzothiazol-2-ylmethyl-methyl-amine is a chemical entity belonging to the benzothiazole class of compounds, which are known to exhibit a wide range of biological activities. The prediction of its specific molecular targets is a critical first step in the drug discovery and development process, enabling a hypothesis-driven approach to understanding its pharmacological effects. This guide will explore various computational techniques to identify potential protein targets.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach, combining both structure-based and ligand-based methods, is recommended to increase the confidence in predicted targets.

Reverse Docking

Reverse docking is a computational technique used to identify the potential protein targets of a small molecule by docking it against a large library of 3D protein structures.[\[1\]](#)[\[2\]](#) This method is particularly useful when no prior knowledge of the compound's targets is available.

Workflow:

- Ligand Preparation: The 3D structure of "**Benzothiazol-2-ylmethyl-methyl-amine**" is generated and optimized to its lowest energy conformation.
- Target Database Selection: A comprehensive database of protein structures, such as the Protein Data Bank (PDB), is utilized. The database can be filtered to include only human proteins or specific protein families of interest.
- Docking Simulation: The ligand is docked against the binding sites of each protein in the selected database using software like AutoDock Vina.[\[3\]](#)
- Scoring and Ranking: The binding affinity of the ligand to each protein is calculated and scored. The results are then ranked to prioritize potential targets with the highest binding affinities.[\[3\]](#)

Table 1: Hypothetical Top 10 Predicted Targets from Reverse Docking

Rank	Protein Target	PDB ID	Binding Affinity (kcal/mol)	Key Interacting Residues
1	Mitogen-activated protein kinase 1 (MAPK1)	4QTB	-9.8	LYS54, GLU71, MET108
2	Cyclin-dependent kinase 2 (CDK2)	1HCK	-9.5	PHE80, LEU83, LYS33
3	Tyrosine-protein kinase ABL1	2HYY	-9.2	MET318, ILE360, PHE382
4	Heat shock protein 90 (HSP90)	3LKV	-9.1	LEU48, ASN51, LYS58
5	Estrogen receptor alpha (ER α)	1A52	-8.9	LEU346, THR347, LEU384
6	Peroxisome proliferator-activated receptor gamma (PPAR γ)	3DZY	-8.7	HIS323, HIS449, TYR473
7	Glucocorticoid receptor (GR)	1M2Z	-8.5	ASN564, GLN570, ARG611
8	Histone deacetylase 1 (HDAC1)	4BKX	-8.3	HIS142, HIS143, TYR206
9	Carbonic anhydrase II (CA-II)	1CA2	-8.1	HIS94, HIS96, THR199

10	Monoamine oxidase B (MAO-B)	2BYB	-8.0	TYR398, TYR435, CYS172
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Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This can be done through ligand-based or structure-based approaches.[\[5\]](#)

- Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to identify common chemical features.[\[5\]](#)
- Structure-Based Pharmacophore Modeling: When the target's 3D structure is available, this approach identifies key interaction points within the binding site.[\[5\]](#)

Workflow:

- Feature Definition: Key chemical features of "**Benzothiazol-2-ylmethyl-methyl-amine**" are identified, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
- Model Generation: A pharmacophore model is generated based on the spatial arrangement of these features.
- Database Screening: The generated model is used to screen compound databases to identify other molecules with similar pharmacophoric features, which may bind to the same target.

Table 2: Hypothetical Pharmacophore Features of **Benzothiazol-2-ylmethyl-methyl-amine**

Feature	Type	Location (Relative Coordinates)
1	Aromatic Ring	Benzothiazole Core
2	Hydrogen Bond Acceptor	Nitrogen in Thiazole Ring
3	Hydrogen Bond Donor	Amine Group
4	Hydrophobic Centroid	Methyl Group

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[8][9][10] By building a QSAR model for a set of compounds with known activity against a particular target, the activity of "**Benzothiazol-2-ylmethyl-methyl-amine**" can be predicted.[11][12]

Workflow:

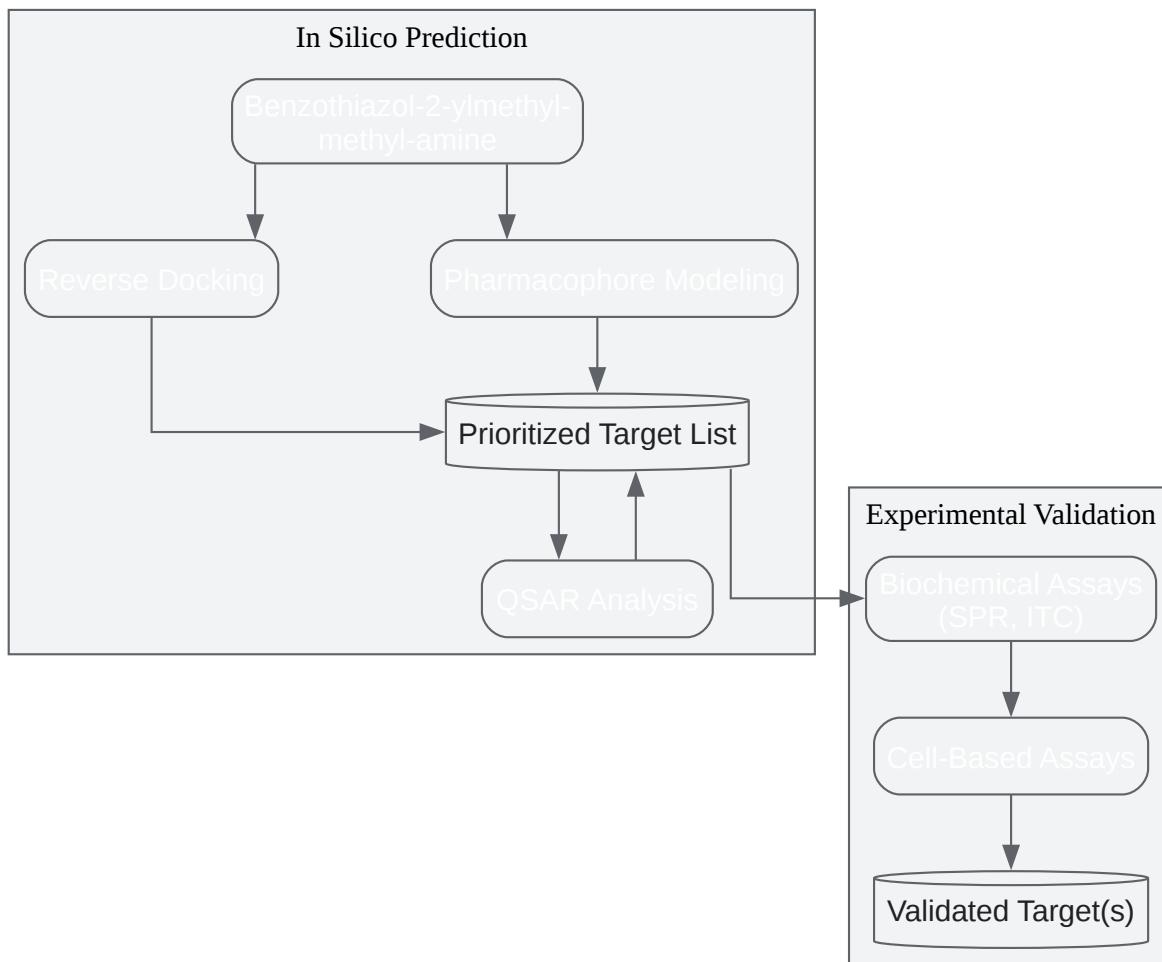
- Data Collection: A dataset of compounds with known biological activity against a potential target (identified through reverse docking or pharmacophore modeling) is compiled.
- Descriptor Calculation: Molecular descriptors (physicochemical properties) are calculated for each compound in the dataset.
- Model Building: A statistical model (e.g., multiple linear regression, partial least squares) is built to correlate the descriptors with the biological activity.
- Activity Prediction: The model is used to predict the biological activity of "**Benzothiazol-2-ylmethyl-methyl-amine**".

Table 3: Hypothetical QSAR Model for MAPK1 Inhibition

Model Parameter	Value
Training Set Size	150 compounds
Test Set Size	50 compounds
R ² (Coefficient of Determination)	0.85
Q ² (Cross-validated R ²)	0.78
Predicted pIC50 for Benzothiazol-2-ylmethyl-methyl-amine	7.2

Integrated In Silico Workflow

An integrated workflow combining these methodologies provides a robust framework for target prediction.

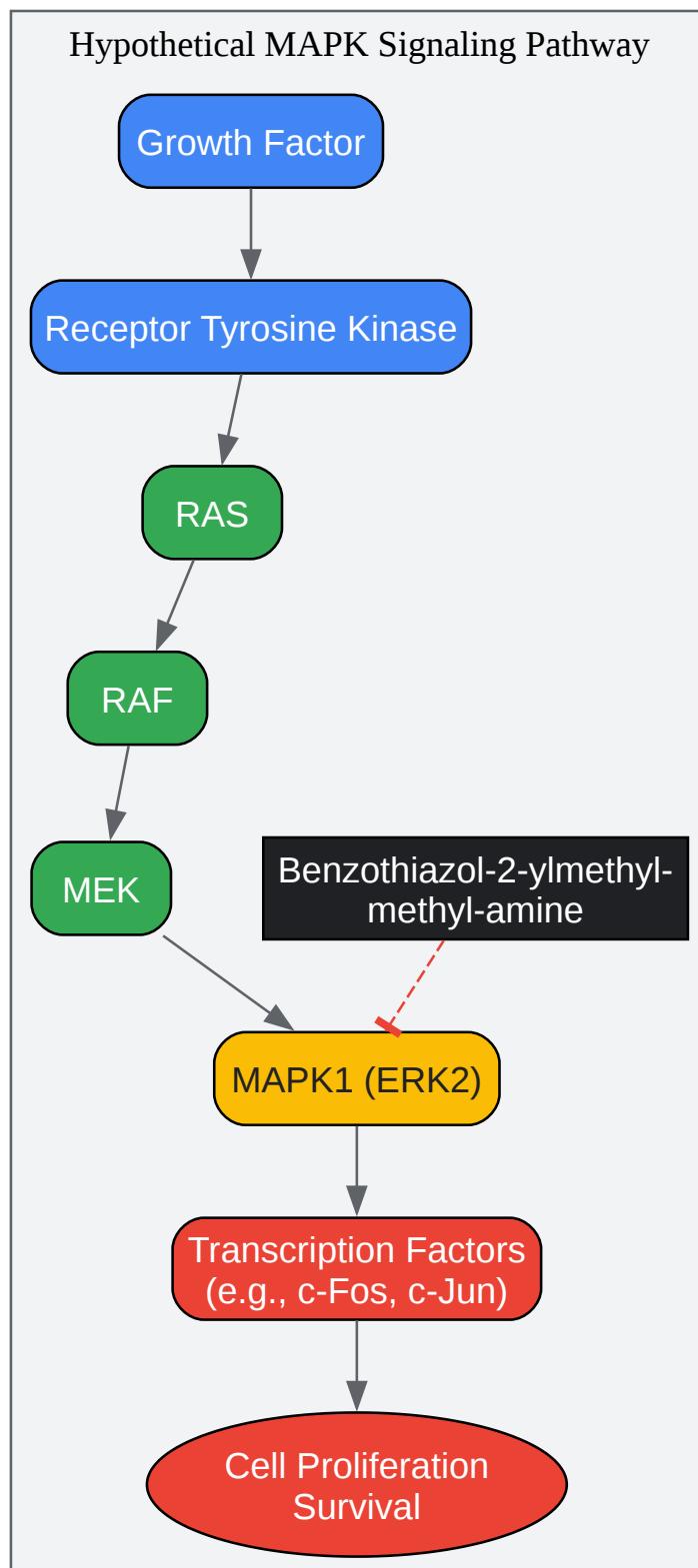


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Figure 1: Integrated workflow for target prediction and validation.

Hypothetical Signaling Pathway Involvement

Based on the hypothetical top-ranked target, MAPK1, a potential signaling pathway can be proposed.



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Figure 2: Hypothetical inhibition of the MAPK signaling pathway.

Experimental Validation Protocols

Computational predictions must be validated through experimental assays.[\[13\]](#)[\[14\]](#)

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of "**Benzothiazol-2-ylmethyl-methyl-amine**" to the predicted protein target.

Methodology:

- Immobilization: The purified recombinant target protein is immobilized on a sensor chip.
- Binding Analysis: A series of concentrations of "**Benzothiazol-2-ylmethyl-methyl-amine**" are flowed over the sensor chip.
- Data Acquisition: The change in the refractive index at the sensor surface is measured in real-time, which is proportional to the amount of bound analyte.
- Data Analysis: The association (k_{on}) and dissociation (k_{off}) rate constants are determined, and the equilibrium dissociation constant (K_D) is calculated.

Table 4: Hypothetical SPR Binding Data for MAPK1

Compound	k_{on} (M ⁻¹ s ⁻¹)	k_{off} (s ⁻¹)	K_D (nM)
Benzothiazol-2-ylmethyl-methyl-amine	1.5×10^5	3.0×10^{-4}	2.0
Positive Control (Known Inhibitor)	2.1×10^5	1.8×10^{-4}	0.86

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between the compound and the target protein.

Methodology:

- Sample Preparation: The target protein is placed in the sample cell, and "**Benzothiazol-2-ylmethyl-methyl-amine**" is loaded into the injection syringe.
- Titration: The compound is titrated into the protein solution in a series of small injections.
- Heat Measurement: The heat released or absorbed during the binding event is measured.
- Data Analysis: The binding isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (K_A), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Cell-Based Kinase Activity Assay

Objective: To assess the inhibitory effect of "**Benzothiazol-2-ylmethyl-methyl-amine**" on the enzymatic activity of the predicted kinase target in a cellular context.

Methodology:

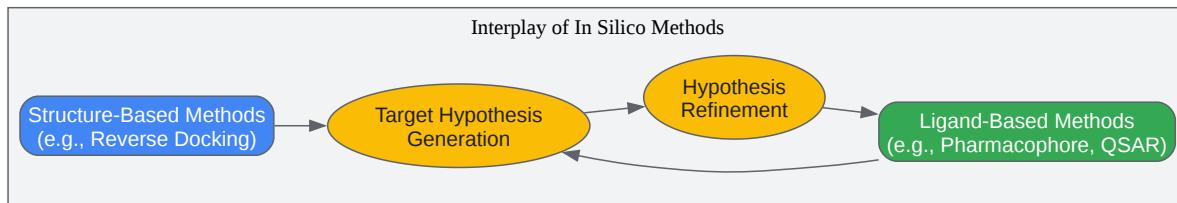
- Cell Culture: A relevant cell line expressing the target kinase (e.g., A549 for MAPK1) is cultured.
- Compound Treatment: The cells are treated with increasing concentrations of "**Benzothiazol-2-ylmethyl-methyl-amine**".
- Cell Lysis: After a defined incubation period, the cells are lysed to extract the proteins.
- Kinase Activity Measurement: The activity of the target kinase is measured using a specific substrate and a detection method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the phosphorylated substrate.
- IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Table 5: Hypothetical Cell-Based Kinase Inhibition Data

Target Kinase	Cell Line	IC50 (μM)
MAPK1	A549	0.5
CDK2	MCF-7	1.2
ABL1	K562	> 10

Logical Relationships in In Silico Target Prediction

The various in silico methods are interconnected and provide complementary information.



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